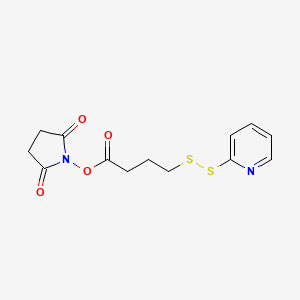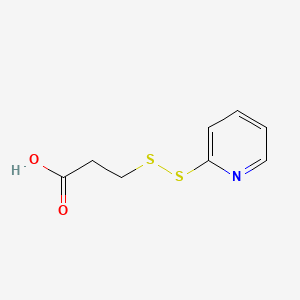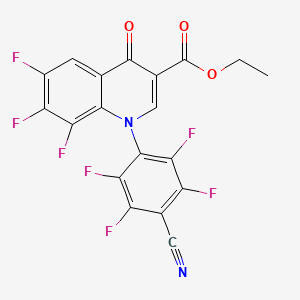
STAT3 Inhibitor VII
Overview
Description
STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .
Synthesis Analysis
The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .
Molecular Structure Analysis
The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .
Chemical Reactions Analysis
The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .
Scientific Research Applications
Cancer Therapy
STAT3 Inhibitor VII plays a prominent role in the initiation and progression of cancer . It is constitutively activated in 25–100% of more than 25 different malignancies and has been implicated in nearly all the hallmarks of cancer . Therefore, targeting STAT3 has emerged as a promising therapeutic strategy for numerous cancers .
Cancer Stem Cells
In addition to its role in cancer progression, STAT3 contributes to the development and maintenance of cancer stem cells . These cells are thought to be responsible for the initiation, propagation, and recurrence of cancer, making STAT3 an attractive target for therapies aimed at eradicating these cells .
Immune Evasion
STAT3 also plays a role in cancer immune evasion . It inhibits the expression of crucial immune activation regulators and promotes the production of immunosuppressive factors . Therefore, inhibiting STAT3 could potentially enhance the effectiveness of immunotherapies .
Resistance to Chemotherapy and Radiotherapy
Cancer cells often develop resistance to chemotherapy and radiotherapy, and STAT3 has been implicated in this process . Therefore, targeting STAT3 could potentially overcome this resistance and improve the effectiveness of these treatments .
Clinical Trials
STAT3-decoy oligonucleotides (ODN) targeting the STAT3 DBD and STAT3 siRNA based formulations are the only direct STAT3 inhibitors that are in clinical trial for a cancer indication . This indicates the potential of STAT3 Inhibitor VII in clinical applications.
Muscle Regeneration
Recent research has shown that the administration of STAT3 inhibitors activates autophagy in regenerating muscle tissues in both young and old mice . This suggests a potential application of STAT3 Inhibitor VII in the field of regenerative medicine.
Mechanism of Action
Target of Action
The primary target of STAT3 Inhibitor VII is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcriptional factor . STAT3 is known to play a crucial role in the initiation and progression of cancer, as it is constitutively activated in a significant percentage of different malignancies . It modulates a wide range of genes by relaying extracellular signals from the plasma membrane to the nucleus in response to peptide hormone binding .
Mode of Action
STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It inhibits the transcription of STAT3 target genes . The canonical signal transduction by STAT3 is initiated by the recruitment of STAT3 to ligand-activated membrane receptor complexes leading to a key phosphorylation event on Y705 . This induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions .
Biochemical Pathways
The active dimer of STAT3 accumulates in the nucleus, where it binds to promoters and transcriptionally regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Hyperphosphorylation of STAT3 can occur through a variety of mechanisms, including unregulated autocrine and paracrine secretion of cytokines and growth hormones .
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target within cells.
Result of Action
The inhibition of STAT3 by STAT3 Inhibitor VII leads to a decrease in the transcription of STAT3 target genes . This can disrupt the processes of cell survival, cell cycle progression, homeostasis, and inflammation , potentially leading to the suppression of cancer progression.
Action Environment
It’s known that the intensity and duration of stat3 activation in the cell are closely tied to receptor activation in response to extracellular stimuli .
Safety and Hazards
The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .
Future Directions
Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .
properties
IUPAC Name |
ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F7N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STAT3 Inhibitor VII | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



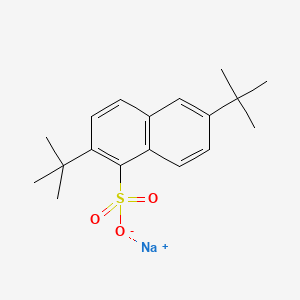
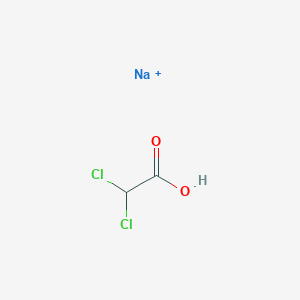
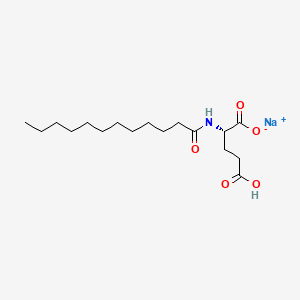
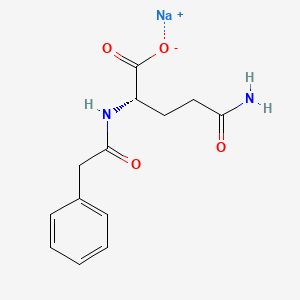
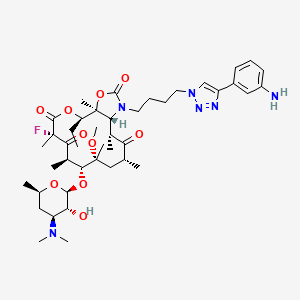
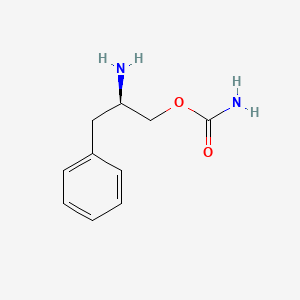
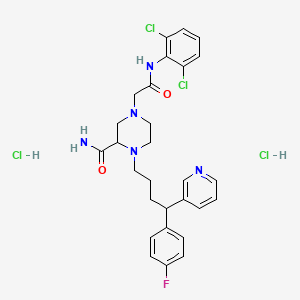
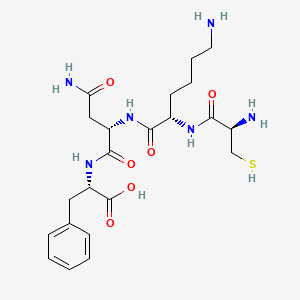
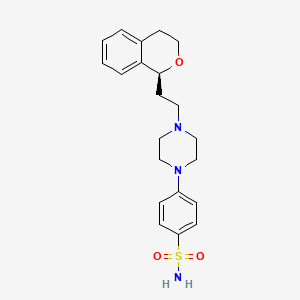
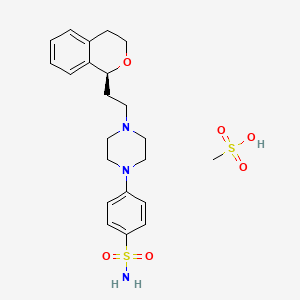
![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
